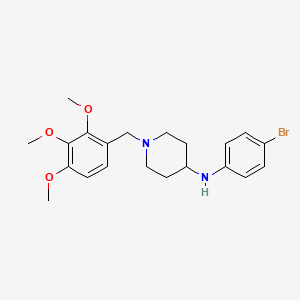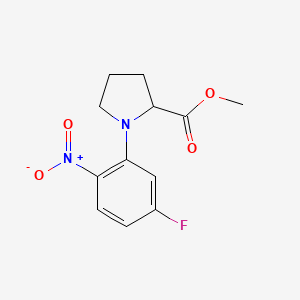![molecular formula C14H10ClN3O2S B12491477 2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B12491477.png)
2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 6th position, a sulfanyl group, and an acetamide moiety linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 6-chloro-1,3-benzoxazole: This can be achieved by reacting 2-aminophenol with phosgene or a suitable chloroformate in the presence of a base to form the benzoxazole ring, followed by chlorination at the 6th position using a chlorinating agent such as thionyl chloride.
Introduction of the Sulfanyl Group: The 6-chloro-1,3-benzoxazole is then reacted with a thiol compound, such as thiourea, under basic conditions to introduce the sulfanyl group at the 2nd position.
Acetamide Formation: The resulting intermediate is then reacted with 2-bromoacetyl chloride in the presence of a base to form the acetamide linkage.
Coupling with Pyridine: Finally, the acetamide intermediate is coupled with pyridine-2-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-1,3-benzoxazole: Lacks the sulfanyl and acetamide groups, making it less versatile in terms of chemical reactivity and biological activity.
2-mercaptobenzoxazole: Contains a sulfanyl group but lacks the chlorine and acetamide functionalities.
N-(pyridin-2-yl)acetamide: Lacks the benzoxazole ring, reducing its potential for diverse applications.
Uniqueness
2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the benzoxazole ring, chlorine atom, sulfanyl group, and acetamide moiety makes it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C14H10ClN3O2S |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H10ClN3O2S/c15-9-4-5-10-11(7-9)20-14(17-10)21-8-13(19)18-12-3-1-2-6-16-12/h1-7H,8H2,(H,16,18,19) |
Clave InChI |
CTVAWAFCGNXHIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)CSC2=NC3=C(O2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12491412.png)
![2-Methyl-2-[(6-nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]propane-1,3-diol](/img/structure/B12491414.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B12491416.png)
methanone](/img/structure/B12491418.png)
![1-[4-(Butan-2-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B12491423.png)

![Methyl 2-(morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)amino]benzoate](/img/structure/B12491429.png)
![6-(4-Ethylamino-6-methoxy-[1,3,5]triazin-2-yloxy)-2-phenyl-2H-pyridazin-3-one](/img/structure/B12491442.png)
![3-hydroxy-4-(2-hydroxy-3-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12491443.png)
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12491444.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B12491449.png)
![N-[4-(4-methoxyphenyl)-6-methyl-2-(4-methylphenyl)-5-oxopyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B12491460.png)
![(2,3-Dimethoxyphenyl)[4-(4-ethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12491468.png)
